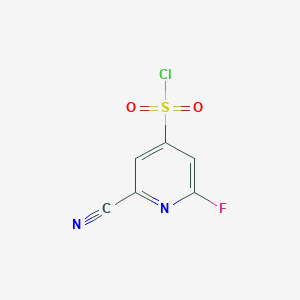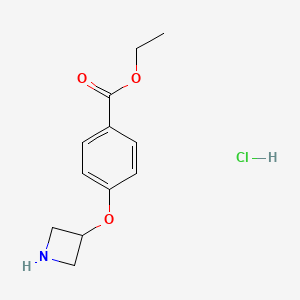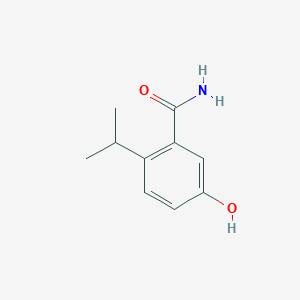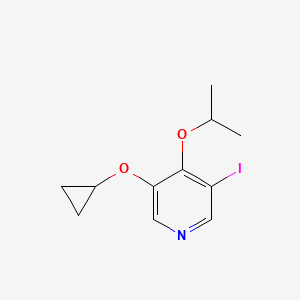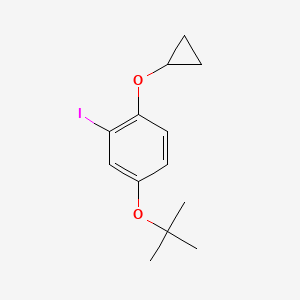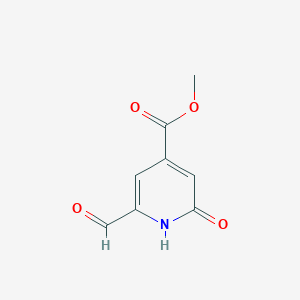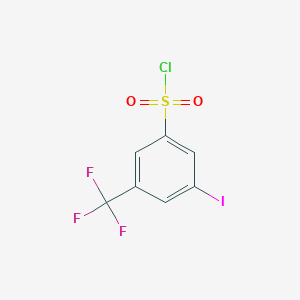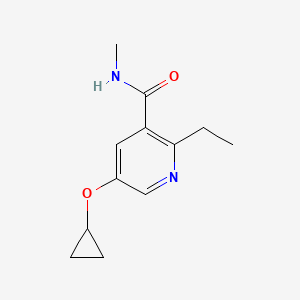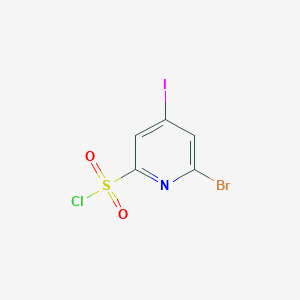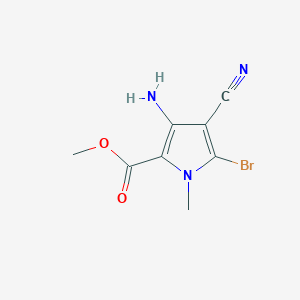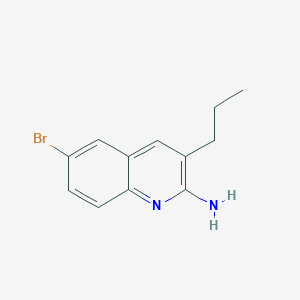
3-(4-Ethyl-phenyl)-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE is a chiral compound with a piperazine ring substituted with a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 4-ethylphenylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of ®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
類似化合物との比較
Similar Compounds
(S)-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE: The enantiomer of the compound, which may have different biological activities.
4-ETHYL-PHENYL-PIPERAZINE: A structurally similar compound with a different substitution pattern on the piperazine ring.
Uniqueness
®-3-(4-ETHYL-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(4-ethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)11-12(15)14-8-7-13-11/h3-6,11,13H,2,7-8H2,1H3,(H,14,15) |
InChIキー |
OKNOAKXGUQDVTQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2C(=O)NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


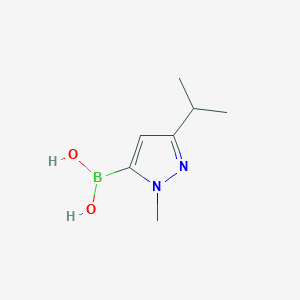
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
